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Cat. No.: B12398103

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing YM-58483, a potent and
selective inhibitor of store-operated Ca2+ entry (SOCE), in calcium imaging studies. Detailed
protocols, quantitative data, and pathway diagrams are included to facilitate the design and
execution of experiments aimed at investigating calcium signaling pathways.

Introduction to YM-58483

YM-58483, also known as BTP-2, is a pyrazole derivative that effectively blocks SOCE.[1][2]
SOCE is a critical Ca2+ influx mechanism in non-excitable cells, initiated by the depletion of
calcium stores in the endoplasmic reticulum (ER). This process is primarily mediated by the
interaction of the ER Ca2+ sensor, stromal interaction molecule 1 (STIM1), and the plasma
membrane Ca2+ channel, Orail. YM-58483 specifically inhibits the calcium release-activated
calcium (CRAC) channels, which are formed by Orai proteins, thereby preventing the sustained
increase in intracellular Ca2+ that is crucial for various cellular processes, including T-cell
activation, immune responses, and inflammatory mediator release.[1][2][3]

Quantitative Data: YM-58483 Inhibition of Calcium
Influx

The inhibitory potency of YM-58483 varies across different cell types and experimental
conditions. The following table summarizes the half-maximal inhibitory concentration (IC50)
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values reported in various studies.
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical SOCE signaling pathway and a typical

experimental workflow for a SOCE inhibition assay using YM-58483.
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Caption: SOCE signaling pathway and the inhibitory action of YM-58483.
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1. Cell Preparation:
Plate cells on a suitable imaging dish

2. Dye Loading:
Incubate with a Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

'

3. Washing:
Wash with Ca2+-free buffer to remove extracellular dye

'

4. YM-58483 Incubation (for treated group):
Incubate with desired concentration of YM-58483

'

5. Store Depletion:
Add Thapsigargin to deplete intracellular Ca2+ stores

l

6. Baseline Measurement:
Record fluorescence in Ca2+-free buffer

'

7. SOCE Measurement:
Add Ca2+-containing buffer to initiate SOCE

8. Data Acquisition:
Continuously record fluorescence

Click to download full resolution via product page

Caption: Experimental workflow for a SOCE inhibition assay.

Experimental Protocols
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The following are detailed protocols for performing calcium imaging experiments to assess the
effect of YM-58483 on SOCE. These protocols are based on common methodologies and can
be adapted for specific cell types and experimental setups.

Protocol 1: SOCE Measurement using Fluo-4 AM with a
Fluorescence Microplate Reader

This protocol is suitable for high-throughput screening of SOCE inhibitors.

Materials:

Cells of interest plated in a 96-well plate

e Fluo-4 AM

e Pluronic F-127

e Anhydrous DMSO

e Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

o Ca2+-free HBSS (supplemented with 1 mM EGTA)

» Thapsigargin

e YM-58483

e CaClI2 solution (1 M)

o Fluorescence microplate reader

Procedure:

o Cell Preparation: Plate cells in a 96-well clear-bottom black plate and culture overnight to
allow for adherence.

e Dye Loading:
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[e]

Prepare a Fluo-4 AM loading solution (e.g., 2-5 uM Fluo-4 AM with 0.02% Pluronic F-127
in HBSS).

Wash cells once with HBSS.

[e]

o

Incubate cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.

Wash the cells twice with Ca2+-free HBSS to remove extracellular dye.

[¢]

e YM-58483 Treatment:
o Prepare different concentrations of YM-58483 in Ca2+-free HBSS.

o Add the YM-58483 solutions to the designated wells and incubate for a predetermined
time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).

o Store Depletion and SOCE Measurement:
o Place the plate in a fluorescence microplate reader.

o Establish a baseline fluorescence reading for approximately 1-2 minutes in Ca2+-free
HBSS.

o Add thapsigargin (e.g., 1-2 uM final concentration) to all wells to deplete ER Ca2+ stores.
This will induce a transient increase in intracellular Ca2+.

o Continue recording until the fluorescence returns to a stable baseline.

o Add CaCl2 (e.g., 2 mM final concentration) to the wells to initiate SOCE.

o Record the subsequent increase in fluorescence, which represents SOCE.
o Data Analysis:

o Calculate the magnitude of SOCE by subtracting the baseline fluorescence from the peak
fluorescence after the addition of CaCl2.

o Compare the SOCE in YM-58483-treated cells to the vehicle control to determine the
inhibitory effect.
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Protocol 2: Ratiometric Calcium Imaging using Fura-2
AM with a Fluorescence Microscope

This protocol allows for single-cell analysis and provides more detailed kinetic information.
Materials:

o Cells cultured on glass coverslips

e Fura-2 AM

e Pluronic F-127

e Anhydrous DMSO

e Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

e Ca2+-free HBSS (supplemented with 1 mM EGTA)

e Thapsigargin

e YM-58483

e CacCl2 solution (1 M)

 Inverted fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)
Procedure:

o Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

e Dye Loading:

o Prepare a Fura-2 AM loading solution (e.g., 2-5 uM Fura-2 AM with 0.02% Pluronic F-127
in HBSS).

o Wash the coverslip once with HBSS.
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o Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the
dark.

o Wash the cells twice with HBSS to remove excess dye.

o Incubate for a further 30 minutes in HBSS to allow for complete de-esterification of the
Fura-2 AM.

e Imaging and SOCE Measurement:
o Mount the coverslip in a perfusion chamber on the microscope stage.

o Perfuse the cells with Ca2+-free HBSS to establish a baseline fluorescence ratio
(F340/F380).

o Perfuse with Ca2+-free HBSS containing the desired concentration of YM-58483 for a set
period.

o Add thapsigargin (e.g., 1-2 uM) to the Ca2+-free HBSS (with or without YM-58483) to
deplete ER Ca2+ stores.

o Once the intracellular Ca2+ levels have returned to a stable baseline, switch to a Ca2+-
containing HBSS (e.g., 2 mM CacCl2) to measure SOCE.

o Continuously record the F340/F380 ratio throughout the experiment.
o Data Analysis:

o Analyze the change in the F340/F380 ratio over time for individual cells or regions of
interest.

o Quantify parameters such as the peak amplitude of the SOCE response and the rate of
Caz2+ entry.

o Compare these parameters between control and YM-58483-treated cells.

Conclusion
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YM-58483 is a valuable pharmacological tool for investigating the role of SOCE in various
cellular functions. The protocols and data presented here provide a foundation for researchers
to effectively utilize this inhibitor in their calcium imaging experiments. Careful optimization of
experimental conditions, including cell type, dye concentration, and inhibitor incubation time, is
recommended to achieve reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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